N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide
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Overview
Description
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the imidazole ring, which is a common scaffold in many biologically active molecules, adds to the compound’s potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-phenyl-1H-imidazole-2-carboxylic acid with hydrazine to form the pyrazole ring. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. detailed industrial methods for this specific compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The pyrazole ring can interact with various receptors, influencing signaling pathways. These interactions can lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenyl-1H-imidazol-2-yl)acetamide: Shares the imidazole ring but lacks the pyrazole ring.
N-(4-Phenyl-1H-pyrazol-2-yl)acetamide: Contains the pyrazole ring but lacks the imidazole ring.
Uniqueness
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide is unique due to the presence of both imidazole and pyrazole rings, which can confer a combination of biological activities not seen in compounds with only one of these rings. This dual-ring structure allows for more versatile interactions with biological targets, potentially leading to enhanced therapeutic effects .
Biological Activity
N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring and a pyrazole moiety, which are known for their biological activity. The molecular formula is C15H16N4O, with a molecular weight of 284.32 g/mol. The structural representation can be summarized as follows:
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer cell proliferation and survival pathways.
- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress, contributing to its anticancer effects.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Study | Biological Activity | IC50/ED50 Values | Notes |
---|---|---|---|
Study 1 | Anticancer | IC50 = 12 µM (A549 cells) | Induces apoptosis in lung cancer cell lines |
Study 2 | Antimicrobial | MIC = 32 µg/mL (E. coli) | Effective against Gram-negative bacteria |
Study 3 | Antioxidant | EC50 = 15 µM | Scavenges free radicals effectively |
Case Study 1: Anticancer Properties
A study conducted on A549 lung cancer cells demonstrated that this compound significantly inhibited cell growth with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Escherichia coli showed that the compound has a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents, especially in combating antibiotic-resistant strains.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Synergistic Effects : When combined with standard chemotherapy agents, it enhances their efficacy, suggesting a potential role in combination therapy.
- Structure-Activity Relationship (SAR) : Modifications to the phenyl and imidazole groups have been explored to optimize biological activity, indicating that specific substitutions can enhance potency.
Properties
CAS No. |
825621-41-8 |
---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-[5-(5-phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C14H13N5O/c1-9(20)17-12-8-16-19-13(12)14-15-7-11(18-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,18)(H,16,19)(H,17,20) |
InChI Key |
MOYYFWOZJNJILE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(NN=C1)C2=NC=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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